Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate
Brand Name: Vulcanchem
CAS No.: 1858241-38-9
VCID: VC7288812
InChI: InChI=1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6)
SMILES: CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O
Molecular Formula: C11H16FNO6
Molecular Weight: 277.248

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate

CAS No.: 1858241-38-9

Cat. No.: VC7288812

Molecular Formula: C11H16FNO6

Molecular Weight: 277.248

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate - 1858241-38-9

Specification

CAS No. 1858241-38-9
Molecular Formula C11H16FNO6
Molecular Weight 277.248
IUPAC Name ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate;oxalic acid
Standard InChI InChI=1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key VDUVFIFBSKRSLH-UHFFFAOYSA-N
SMILES CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclo[3.1.0]hexane system—a fused cyclopropane and cyclohexane ring—with substituents at the 3- and 6-positions. Key features include:

  • Fluorine atom at position 6, enhancing electronegativity and metabolic stability .

  • Amino group at position 3, providing a site for hydrogen bonding and derivatization .

  • Ethyl carboxylate at position 6, contributing to solubility and esterase susceptibility .

  • Oxalic acid counterion, stabilizing the amine via salt formation .

The IUPAC name is ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate; oxalic acid, and its SMILES string is CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O .

Spectroscopic and Physicochemical Data

PropertyValueSource
Molecular FormulaC11H16FNO6\text{C}_{11}\text{H}_{16}\text{FNO}_6
Molecular Weight277.25 g/mol
CAS Number1858241-38-9
XLogP3 (Predicted)0.8
Hydrogen Bond Donors3 (2 from oxalate, 1 from amine)
Hydrogen Bond Acceptors7

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound’s bicyclo[3.1.0]hexane core suggests a [2+1] cycloaddition strategy or ring-opening of norbornene derivatives. Key steps likely involve:

  • Cyclopropanation: Formation of the bicyclic system via transition metal-catalyzed reactions .

  • Fluorination: Electrophilic or nucleophilic fluorination at position 6 .

  • Esterification: Introduction of the ethyl carboxylate group .

  • Salt Formation: Complexation with oxalic acid to improve crystallinity .

SupplierPackagingPurityPrice (USD)Updated Date
Alichem250 mgN/A$950.482021-12-16
Crysdot250 mg95%$961.002021-12-16
Alichem1 gN/A$2,333.672021-12-16

Pharmacological Profile

Selectivity and Potency

  • Kinase Inhibition: Related compounds show IC50_{50} values <100 nM for EGFR and ErbB-2 .

  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound’s structure aligns with templates used in anticancer agents, particularly inhibitors of tyrosine kinases overexpressed in solid tumors . For example, GW572016 (a dual EGFR/ErbB-2 inhibitor) shares functional group similarities, suggesting potential cross-reactivity .

SupplierLocationAdvantage
Chengdu Feibai PharmaceuticalChinaHigh-volume synthesis
AlichemGlobalMultiple packaging options
CrysdotGlobal95% purity guarantee

Regulatory Considerations

No FDA approvals are reported, but its use in research complies with GLP standards under supplier certifications .

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